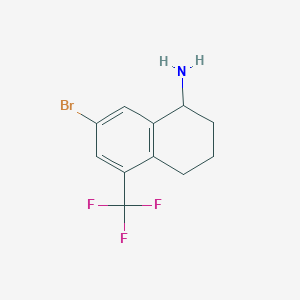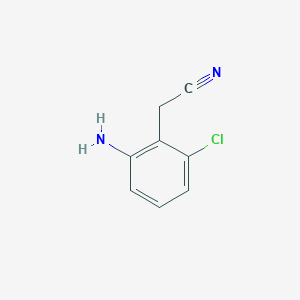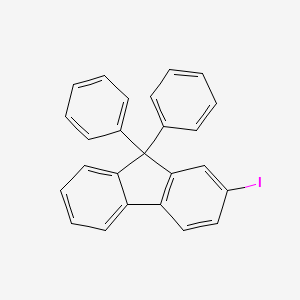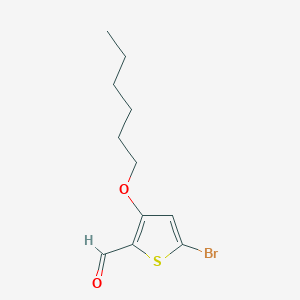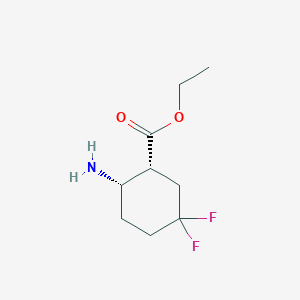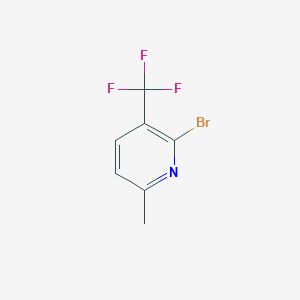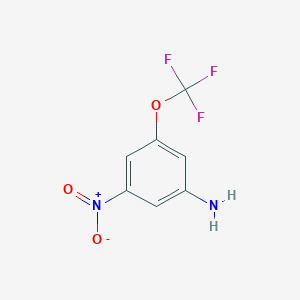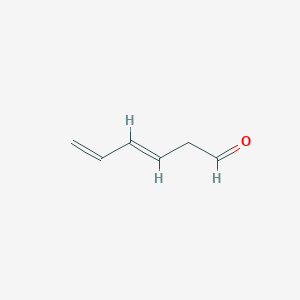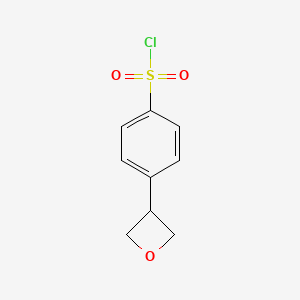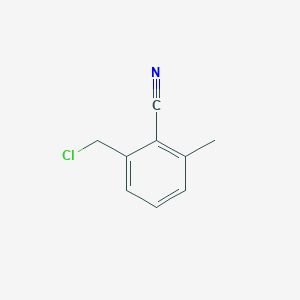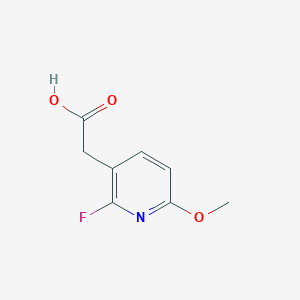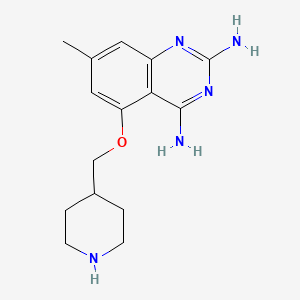
7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with the molecular formula C15H21N5O, has drawn significant attention in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide to produce 2-aminobenzamide.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Scientific Research Applications
7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activity, leading to its therapeutic effects. The compound’s quinazoline core allows it to bind to active sites of enzymes, thereby inhibiting their activity . Additionally, the piperidine moiety enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine: Shares a similar structure but lacks the methyl group at the 7-position.
5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine: Contains a fluorobenzyl group instead of the methyl group.
Uniqueness
7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine is unique due to the presence of the methyl group at the 7-position, which enhances its pharmacological properties and binding affinity to molecular targets . This structural modification provides it with distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C15H21N5O |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
7-methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H21N5O/c1-9-6-11-13(14(16)20-15(17)19-11)12(7-9)21-8-10-2-4-18-5-3-10/h6-7,10,18H,2-5,8H2,1H3,(H4,16,17,19,20) |
InChI Key |
XDIWODWPXNHDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OCC3CCNCC3)C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
